molecular formula C17H17ClN4O3S B11476950 methyl 4-(2-chlorophenyl)-6-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

methyl 4-(2-chlorophenyl)-6-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11476950
M. Wt: 392.9 g/mol
InChI Key: RGDXPEXTSRUKAE-UHFFFAOYSA-N
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Description

Methyl 4-(2-chlorophenyl)-6-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound featuring a tetrahydropyrimidine core, a chlorophenyl group, and an imidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(2-chlorophenyl)-6-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Tetrahydropyrimidine Core: This can be achieved through a Biginelli reaction, where an aldehyde, a β-keto ester, and urea are condensed under acidic conditions.

    Introduction of the Chlorophenyl Group: This step often involves a nucleophilic substitution reaction where a chlorophenyl halide reacts with the tetrahydropyrimidine intermediate.

    Attachment of the Imidazole Moiety: The imidazole group can be introduced via a thiol-ene reaction, where the imidazole thiol reacts with an alkene functional group on the intermediate compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the imidazole moiety, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (mCPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound’s imidazole moiety is of interest due to its presence in many biologically active molecules. It can be used in the design of enzyme inhibitors or receptor agonists/antagonists.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. The combination of the tetrahydropyrimidine and imidazole structures suggests it could interact with various biological targets, making it a candidate for drug development.

Industry

Industrially, the compound could be used in the synthesis of advanced materials or as a precursor in the production of pharmaceuticals.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its interaction with biological targets. The imidazole moiety can bind to metal ions in enzymes, potentially inhibiting their activity. The tetrahydropyrimidine core may interact with nucleic acids or proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(2-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Lacks the imidazole moiety, making it less versatile in biological applications.

    Methyl 4-(2-bromophenyl)-6-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Similar structure but with a bromine atom, which may alter its reactivity and biological activity.

Uniqueness

The presence of both the imidazole and tetrahydropyrimidine moieties in methyl 4-(2-chlorophenyl)-6-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate makes it unique. This combination allows for diverse chemical reactivity and potential biological interactions, distinguishing it from other similar compounds.

Properties

Molecular Formula

C17H17ClN4O3S

Molecular Weight

392.9 g/mol

IUPAC Name

methyl 4-(2-chlorophenyl)-6-[(1-methylimidazol-2-yl)sulfanylmethyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C17H17ClN4O3S/c1-22-8-7-19-17(22)26-9-12-13(15(23)25-2)14(21-16(24)20-12)10-5-3-4-6-11(10)18/h3-8,14H,9H2,1-2H3,(H2,20,21,24)

InChI Key

RGDXPEXTSRUKAE-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1SCC2=C(C(NC(=O)N2)C3=CC=CC=C3Cl)C(=O)OC

Origin of Product

United States

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